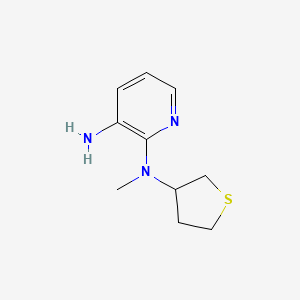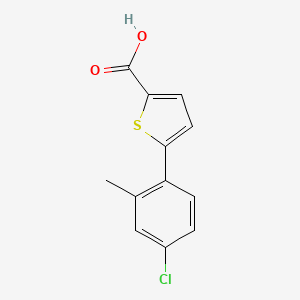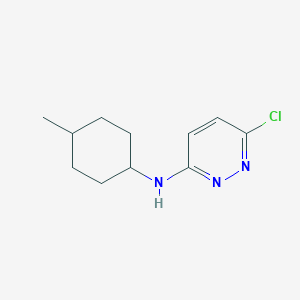
(3,5-二甲基异恶唑-4-基)(3-羟基哌啶-1-基)甲酮
描述
“(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It has been studied for its potential in cancer therapy, particularly in the treatment of breast cancer .
Synthesis Analysis
The compound has been synthesized and characterized by spectroscopy . The structure was further determined by single crystal X-ray diffraction . A study designed and synthesized 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The structure of the compound was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis
The compound has been used in the synthesis of derivatives to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .Physical And Chemical Properties Analysis
The compound is a white solid with an unremarkable aroma . It is practically insoluble to insoluble in water but soluble in phosphate buffer, pH 7.1 . It is also soluble in ethanol .科学研究应用
针对乳腺癌治疗的BRD4抑制
含(3,5-二甲基异恶唑-4-基)部分的化合物已被研究用于其作为BRD4抑制剂的潜力 。BRD4是BET(溴结构域和额外末端结构域)家族的成员,在各种癌症中发挥着至关重要的作用。针对BRD4的抑制剂在癌症治疗中显示出希望,特别是针对三阴性乳腺癌(TNBC),由于缺乏激素受体,这种癌症很难治疗。所述化合物的衍生物已证明对BRD4具有有效的抑制作用,从而对TNBC细胞系产生显著的抗增殖活性 。
PARP1抑制和DNA损伤诱导
相同的衍生物还被发现模拟PARP1底物,从而对PARP1表现出中等抑制效果 。PARP1是一种参与DNA修复的酶,其抑制会导致DNA损伤的积累,这在癌细胞中是理想的效果。BRD4抑制和PARP1抑制的这种双重活性在诱导癌细胞的DNA损伤和细胞死亡方面可能特别有效 。
细胞迁移和集落形成抑制
对这些化合物的进一步研究表明,它们可以抑制细胞迁移和集落形成 。这很重要,因为这些过程对于癌症转移和增殖至关重要。通过抑制这些途径,(3,5-二甲基异恶唑-4-基)化合物衍生物可能潜在地阻止癌症的扩散并减少肿瘤生长 。
细胞周期阻滞
研究还表明,这些化合物可以在MCF-7细胞中诱导细胞周期在G1期阻滞 。G1期是细胞周期中DNA复制开始之前的时期。在这个阶段阻滞细胞周期可以阻止癌细胞分裂和增殖,这是这些化合物可能发挥抗癌作用的另一种机制 。
合成和表征
异恶唑衍生物(包括含(3,5-二甲基异恶唑-4-基)的衍生物)的合成和表征已在科学文献中详细介绍 。这些研究提供了对这些化合物的化学性质和结构构型的见解,这对理解它们的生物活性至关重要 。
密度泛函理论(DFT)研究
已经进行DFT研究来计算这些分子的优化结构 。这些计算研究对于预测这些化合物与生物靶标的反应性和相互作用至关重要。DFT计算的结构与从X射线衍射获得的晶体结构之间的密切一致性验证了计算模型的可靠性 。
抗癌药物的先导化合物开发
该研究强调了这些化合物作为开发新型抗癌药物的先导化合物的潜力 。先导化合物是指在临床前研究中已表现出理想特性的化合物,是进一步药物开发的候选者。(3,5-二甲基异恶唑-4-基)衍生物的独特特性使其成为新型疗法的有希望的候选者 。
替代化疗机制
鉴于对传统化疗药物的耐药性,开发具有不同作用机制的新型治疗剂具有重要的临床价值 。(3,5-二甲基异恶唑-4-基)衍生物提供了癌症治疗的替代途径,有可能克服耐药性并改善患者预后 。
作用机制
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in cancer therapy . This compound has demonstrated significant inhibitory activity against BRD4 .
Mode of Action
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone interacts with BRD4, exhibiting robust inhibitory activity at sub-micromolar concentrations . The compound’s interaction with BRD4 results in significant changes in the target, leading to its inhibition .
Biochemical Pathways
The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation .
Result of Action
The result of the action of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is the arrest of the cell cycle at the G1 phase in MCF-7 cells . This leads to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
实验室实验的优点和局限性
The use of DMHP in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time. However, there are also a number of limitations to the use of DMHP in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.
未来方向
The potential applications of DMHP are still being explored. Future research will focus on further understanding the mechanism of action of DMHP and its effects on biochemical and physiological processes. In addition, further research will focus on the development of new synthetic methods for the synthesis of DMHP and its derivatives. Finally, research will focus on the development of new applications for DMHP, such as its use in the synthesis of drugs and polymers.
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZQCRPAJWDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)



amine](/img/structure/B1486495.png)

amine](/img/structure/B1486500.png)


![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)


